molecular formula C8H16O3 B7861064 Ethyl 3-hydroxy-4-methylpentanoate

Ethyl 3-hydroxy-4-methylpentanoate

Cat. No.: B7861064
M. Wt: 160.21 g/mol
InChI Key: ODYXCJVPPHSSIG-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-4-methylpentanoate is an organic compound belonging to the ester family. It is characterized by the presence of an ethyl group, a hydroxyl group, and a methyl group attached to a pentanoate backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxy-4-methylpentanoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-4-methylpentanoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is often produced using large-scale reactors with continuous flow systems. The process involves the controlled addition of reactants and precise temperature regulation to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-hydroxy-4-methylpentanoate can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like hydroxide ions (OH⁻).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form 3-hydroxy-4-methylpentanoic acid.

  • Reduction: Reduction reactions can yield ethyl 3-hydroxy-4-methylpentanal.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-hydroxy-4-methylpentanoate finds applications in several scientific fields:

  • Chemistry: It serves as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals.

  • Biology: The compound is used in biochemical studies to investigate metabolic pathways and enzyme activities.

  • Medicine: It has potential therapeutic applications, including its use as a precursor in drug synthesis.

  • Industry: this compound is utilized in the manufacturing of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-hydroxy-4-methylpentanoate exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes to modulate their activity. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Ethyl 3-hydroxy-4-methylpentanoate is similar to other esters and hydroxy acids. Some comparable compounds include:

  • Ethyl 3-hydroxybutanoate: Similar structure but with a shorter carbon chain.

  • Ethyl 4-methylpentanoate: Lacks the hydroxyl group.

  • Ethyl 3-hydroxy-4-methylhexanoate: Similar but with an additional carbon in the chain.

Uniqueness: this compound stands out due to its specific combination of functional groups, which imparts unique chemical properties and reactivity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its versatility and unique properties make it a valuable compound in research and application.

Properties

IUPAC Name

ethyl 3-hydroxy-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-4-11-8(10)5-7(9)6(2)3/h6-7,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYXCJVPPHSSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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